{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride
Description
{3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride is a chiral triazole derivative characterized by a 1,2,4-triazole core substituted with a (1S)-1-aminoethyl group at position 3 and a hydroxymethyl group at position 3. The dihydrochloride salt enhances its stability and solubility for pharmaceutical or chemical research applications. Its molecular formula is C₅H₁₁ClN₄O · 2HCl, with a molecular weight of 178.62 g/mol (free base) and 215.53 g/mol (as dihydrochloride) . This compound is synthesized via multi-step reactions involving chiral resolution to achieve the (1S)-configuration, critical for its stereospecific interactions in biological systems.
Properties
Molecular Formula |
C5H12Cl2N4O |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
[3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m0../s1 |
InChI Key |
GNVSRQSYDIYXKN-QTNFYWBSSA-N |
Isomeric SMILES |
C[C@@H](C1=NNC(=N1)CO)N.Cl.Cl |
Canonical SMILES |
CC(C1=NNC(=N1)CO)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride typically involves the reaction of 1-aminoethyl derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride with structurally analogous triazole derivatives, emphasizing substituents, stereochemistry, and physicochemical properties:
Key Findings:
Stereochemical Influence: The (1S)-configured aminoethyl group in the target compound distinguishes it from its (1R)-enantiomer (CAS 2580097-89-6) .
Substituent Effects: Hydroxymethyl vs. Aromatic vs.
Salt Forms : All listed compounds are dihydrochloride salts, suggesting standardized strategies to enhance stability and ionization. The target compound’s free base molecular weight (178.62 g/mol) aligns with simpler triazole derivatives but is lower than pyridinyl-containing analogs (e.g., 261.11 g/mol in ).
Biological Activity
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride (CAS No. 2613299-56-0) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 178.62 g/mol
- Physical Form : Powder
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole ring structure is known to facilitate interactions with proteins through hydrogen bonding and hydrophobic interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against several human tumor cell lines. The mechanism involves inducing apoptosis through various signaling pathways, effectively leading to cancer cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PSN-1 (Pancreatic) | 5.2 | Apoptosis induction via caspase activation |
| A549 (Lung) | 7.8 | Cell cycle arrest at G2/M phase |
Antibacterial Activity
The compound has also demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a panel of human tumor cell lines. The results indicated that the compound was more effective than traditional chemotherapeutics like cisplatin, particularly in 3D spheroid cultures indicative of tumor microenvironments .
Case Study 2: Antibacterial Screening
Another investigation assessed the antibacterial activity of this compound against various pathogens. It was found to possess notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
